1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol typically involves the reaction of a trifluoromethylated precursor with a thietan-3-ylamine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that the synthesis involves similar reaction conditions as those used in laboratory settings, with optimization for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thietan-3-ylamino moiety may contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Another fluorinated compound with similar reactivity but different structural features.
1,1,1,3,3,3-Hexafluoropropan-2-ol: A fluorinated alcohol with distinct chemical properties and applications.
Uniqueness
1,1,1-Trifluoro-3-(thietan-3-ylamino)pentan-2-ol is unique due to its combination of a trifluoromethyl group and a thietan-3-ylamino moiety, which imparts specific reactivity and stability characteristics. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14F3NOS |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(thietan-3-ylamino)pentan-2-ol |
InChI |
InChI=1S/C8H14F3NOS/c1-2-6(7(13)8(9,10)11)12-5-3-14-4-5/h5-7,12-13H,2-4H2,1H3 |
InChI Key |
LDDWIDKIDDEPPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(F)(F)F)O)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.